molecular formula C23H18F6O8 B12780834 Diethyl 4,4'-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)diphthalate CAS No. 71550-47-5

Diethyl 4,4'-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)diphthalate

Cat. No.: B12780834
CAS No.: 71550-47-5
M. Wt: 536.4 g/mol
InChI Key: NTPCDVSNKHWARH-UHFFFAOYSA-N
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Description

Diethyl 4,4’-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)diphthalate is a chemical compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of trifluoromethyl groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4,4’-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)diphthalate typically involves the reaction of phthalic anhydride with diethylamine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields a higher purity product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4,4’-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)diphthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 4,4’-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)diphthalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 4,4’-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)diphthalate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 4,4’-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)diphthalate stands out due to its unique combination of trifluoromethyl groups and diethyl ester functionalities. This combination imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

CAS No.

71550-47-5

Molecular Formula

C23H18F6O8

Molecular Weight

536.4 g/mol

IUPAC Name

5-[2-(3-carboxy-4-ethoxycarbonylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-ethoxycarbonylbenzoic acid

InChI

InChI=1S/C23H18F6O8/c1-3-36-19(34)13-7-5-11(9-15(13)17(30)31)21(22(24,25)26,23(27,28)29)12-6-8-14(20(35)37-4-2)16(10-12)18(32)33/h5-10H,3-4H2,1-2H3,(H,30,31)(H,32,33)

InChI Key

NTPCDVSNKHWARH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C(C2=CC(=C(C=C2)C(=O)OCC)C(=O)O)(C(F)(F)F)C(F)(F)F)C(=O)O

Origin of Product

United States

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